molecular formula C21H18N2O5S B2711618 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide CAS No. 394227-32-8

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2711618
CAS No.: 394227-32-8
M. Wt: 410.44
InChI Key: PYEVZSXBSYBGFU-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's structure, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O5SC_{21}H_{18}N_{2}O_{5}S with a molecular weight of approximately 410.44 g/mol. The compound features a thiazole moiety and a chromene structure, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H18N2O5S
Molecular Weight410.44 g/mol
CAS Number394227-32-8

Anticancer Activity

Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Cytotoxicity : Studies have shown that similar thiazole derivatives have IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in apoptosis regulation, such as Bcl-2, primarily through hydrophobic contacts .

For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing the potential of thiazole-containing compounds in cancer therapy .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties:

  • In vitro Studies : Several studies have evaluated the antimicrobial efficacy of thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups has been linked to enhanced activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl ring significantly influence antimicrobial potency. For example, the introduction of halogen substituents has been shown to improve activity against certain pathogens .

Case Studies

  • Study on Antitumor Effects :
    • A study published in MDPI highlighted the anticancer effects of thiazole derivatives where compounds exhibited significant cytotoxicity against multiple cancer cell lines (IC50 < 10 µM). The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation :
    • In another investigation, several thiazole derivatives were synthesized and tested for their antibacterial properties. Results indicated that certain compounds exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting their potential use as alternative antimicrobial agents .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-4a,8a-dihydrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-26-13-7-8-14(18(10-13)27-2)16-11-29-21(22-16)23-19(24)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-12,17H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEVZSXBSYBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4C=CC=CC4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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